5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide
Description
5-Chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide is a dibenzo[b,f][1,4]oxazepine derivative featuring:
- Core structure: A seven-membered oxazepine ring fused to two benzene rings.
- Substituents: Methyl groups at positions 8 and 10 on the oxazepine core. A sulfonamide group (-SO₂NH-) linked to position 2 of the oxazepine. A 5-chloro-2-methoxybenzenesulfonamide moiety.
Properties
IUPAC Name |
5-chloro-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O5S/c1-13-4-7-19-17(10-13)25(2)22(26)16-12-15(6-9-18(16)30-19)24-31(27,28)21-11-14(23)5-8-20(21)29-3/h4-12,24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNTXOLSMXGAQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)OC)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide is a complex organic compound that exhibits significant biological activity. This compound belongs to the class of sulfonamides and features a dibenzo[b,f][1,4]oxazepine core structure. Its unique molecular configuration allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Molecular Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 458.91 g/mol. The presence of functional groups such as the sulfonamide and methoxy enhances its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H22ClN2O4S |
| Molecular Weight | 458.91 g/mol |
| Structure Type | Dibenzo[b,f][1,4]oxazepine |
| Functional Groups | Sulfonamide, Methoxy |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Compounds with similar structures have shown potential as enzyme inhibitors, particularly in pathways related to inflammation and cancer.
Potential Mechanisms:
- Enzyme Inhibition : The sulfonamide group may inhibit bacterial dihydropteroate synthase, leading to antibacterial activity.
- Antithrombotic Activity : Similar compounds have been investigated for their ability to inhibit Factor Xa (FXa), a key enzyme in the coagulation cascade, thereby exhibiting antithrombotic properties .
- Anticancer Properties : The dibenzo[b,f][1,4]oxazepine framework has been associated with anticancer activity through modulation of various cellular pathways.
Case Studies and Research Findings
Research has documented several studies focusing on the biological effects of compounds related to the dibenzo[b,f][1,4]oxazepine structure:
-
Antithrombotic Activity :
- A study highlighted the development of potent FXa inhibitors derived from oxazolidinone derivatives. These compounds demonstrated excellent in vivo antithrombotic activity .
- The binding affinity and selectivity for FXa were elucidated through X-ray crystallography, revealing critical interactions that contribute to their efficacy.
-
Antibacterial Activity :
- Sulfonamides have long been recognized for their antibacterial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains by inhibiting folate synthesis.
- Anticancer Studies :
Comparison with Similar Compounds
Core Heterocycle Variations
Functional Group and Substituent Analysis
Pharmacological and Physicochemical Properties
Q & A
Q. What are the critical parameters for optimizing the multi-step synthesis of this compound?
The synthesis involves sequential reactions requiring precise control of:
- Temperature and solvent systems : Dimethylformamide (DMF) or dichloromethane (DCM) under reflux (80–120°C) for sulfonamide coupling .
- Catalysts : Use of triethylamine or pyridine to facilitate nucleophilic substitution reactions .
- Purification : Chromatography (silica gel) or recrystallization (ethanol/water mixtures) to isolate intermediates and final products .
Key intermediates include the dibenzo[b,f][1,4]oxazepine core and functionalized benzenesulfonamide precursors .
Q. Which analytical techniques are essential for structural characterization?
- NMR spectroscopy : H and C NMR confirm regioselectivity of substituents (e.g., methyl groups at positions 8 and 10) .
- X-ray crystallography : Resolves stereochemical ambiguities in the oxazepine ring and sulfonamide linkage .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., observed m/z = 461.2) .
Q. How should initial biological activity screening be designed?
- In vitro assays : Use kinase inhibition panels (e.g., SYK or JAK kinases) at 1–100 µM concentrations .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices .
Advanced Research Questions
Q. What reaction intermediates and mechanistic pathways dominate during synthesis?
- Intermediate isolation : The dibenzo[b,f][1,4]oxazepinone intermediate forms via Ullmann coupling (CuI catalyst, 140°C), followed by sulfonamide conjugation .
- Mechanistic insights : DFT calculations suggest a concerted SNAr mechanism for sulfonamide attachment, with activation energy barriers ~25 kcal/mol .
- Side products : Over-oxidation of the oxazepine ring or incomplete deprotection of methoxy groups require LC-MS monitoring .
Q. How do substituent variations impact structure-activity relationships (SAR)?
- Methyl groups (positions 8/10) : Enhance metabolic stability but reduce solubility (logP increases by 0.5 units) .
- Chloro vs. methoxy substituents : Chloro at position 5 improves kinase inhibition (IC50 = 0.8 µM vs. 2.1 µM for methoxy) but increases hepatotoxicity risks .
- Systematic substitution : Replace the benzenesulfonamide with pyridine analogs to modulate electron-withdrawing effects .
Q. How can computational modeling predict reactivity and binding modes?
- Quantum chemical calculations : Use Gaussian09 with B3LYP/6-31G* to model transition states for sulfonamide coupling .
- Molecular docking (AutoDock Vina) : Predict binding to SYK kinase (PDB: 3FQR) with key hydrogen bonds to Arg498 and hydrophobic interactions with Leu420 .
- MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories (RMSD < 2.0 Å) .
Q. What mechanisms underlie its enzyme inhibition in inflammatory pathways?
- SYK kinase inhibition : Competitive binding at the ATP pocket, disrupting B-cell receptor signaling (Kd = 12 nM via SPR) .
- ROS modulation : Scavenges superoxide radicals (IC50 = 5 µM in DPPH assays), reducing NF-κB activation .
- CYP450 interactions : Metabolized primarily by CYP3A4, requiring co-administration studies with inhibitors (e.g., ketoconazole) .
Q. How can contradictions in biological activity data be resolved?
- Meta-analysis : Compare datasets across analogs (e.g., 3-chloro vs. 4-methoxy derivatives) to identify outlier results .
- Dose-response refinement : Test overlapping concentration ranges (0.1–50 µM) to clarify EC50 discrepancies in kinase assays .
- Batch variability : Control for purity (>98% by HPLC) and solvent effects (DMSO vs. aqueous buffers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
